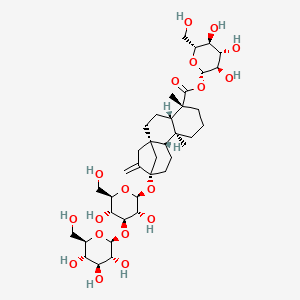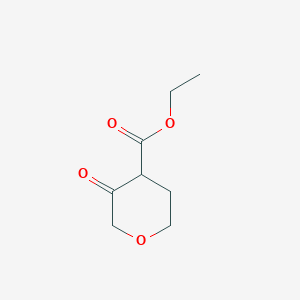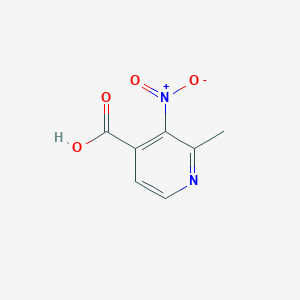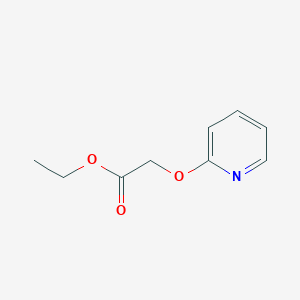
Rebaudioside G
Vue d'ensemble
Description
Le Rebaudioside G est un glycoside de stéviol, un édulcorant naturel dérivé des feuilles de la plante Stevia rebaudiana. Il s'agit de l'un des nombreux glycosides présents dans les feuilles de stévia, connus pour leur intense douceur et leur faible teneur en calories. Le this compound est particulièrement reconnu pour son intensité de douceur élevée et son arrière-goût minimal, ce qui en fait un choix populaire pour une utilisation dans les produits alimentaires et les boissons comme substitut du sucre .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le Rebaudioside G peut être synthétisé par glycosylation enzymatique d'autres glycosides de stéviol, tels que le Rebaudioside A. Ce processus implique l'utilisation d'enzymes glycosyltransférases, qui transfèrent des unités de glucose sur le squelette de stéviol . Les conditions de réaction comprennent généralement une solution aqueuse tamponnée, un pH optimal et une température pour assurer l'activité et la stabilité de l'enzyme.
Méthodes de production industrielle
La production industrielle de this compound implique l'extraction de glycosides de stéviol à partir de feuilles de stévia, suivie d'une purification et d'une conversion enzymatique. Le processus d'extraction utilise généralement des solvants comme l'eau ou l'éthanol pour isoler les glycosides. L'extrait purifié est ensuite soumis à une glycosylation enzymatique pour convertir d'autres glycosides de stéviol en this compound .
Analyse Des Réactions Chimiques
Types de réactions
Le Rebaudioside G subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de différents produits d'oxydation.
Réduction : Les réactions de réduction peuvent modifier les liaisons glycosidiques dans le this compound, modifiant son profil de douceur.
Substitution : Des réactions de substitution peuvent se produire au niveau des liaisons glycosidiques, remplaçant une partie de sucre par une autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers acides et bases pour catalyser les réactions de substitution. Les conditions de ces réactions impliquent généralement des températures contrôlées, des niveaux de pH et des temps de réaction pour obtenir les produits souhaités .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent des glycosides de stéviol modifiés avec des profils de douceur et une stabilité modifiés. Ces produits peuvent être utilisés pour améliorer les caractéristiques sensorielles des produits alimentaires et des boissons .
Applications de la recherche scientifique
Le this compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier les réactions de glycosylation et la stabilité des liaisons glycosidiques.
Biologie : Investigué pour ses effets sur les voies métaboliques et son potentiel en tant qu'édulcorant naturel dans les interventions diététiques.
Médecine : Exploré pour ses avantages potentiels dans la gestion du diabète et de l'obésité en raison de sa faible teneur en calories et de son impact minimal sur la glycémie.
Mécanisme d'action
Le this compound exerce ses effets principalement par son interaction avec les récepteurs du goût sucré sur la langue. Lorsque le this compound se lie à ces récepteurs, il déclenche une voie de transduction du signal qui se traduit par la perception de la douceur . De plus, le this compound peut influencer les voies métaboliques en modulant la libération d'hormones telles que le peptide-1 semblable au glucagon (GLP-1), qui joue un rôle dans l'homéostasie du glucose .
Applications De Recherche Scientifique
Rebaudioside G has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glycosylation reactions and the stability of glycosidic bonds.
Biology: Investigated for its effects on metabolic pathways and its potential as a natural sweetener in dietary interventions.
Medicine: Explored for its potential benefits in managing diabetes and obesity due to its low-calorie content and minimal impact on blood glucose levels.
Mécanisme D'action
Rebaudioside G exerts its effects primarily through its interaction with sweet taste receptors on the tongueWhen this compound binds to these receptors, it triggers a signal transduction pathway that results in the perception of sweetness . Additionally, this compound may influence metabolic pathways by modulating the release of hormones like glucagon-like peptide-1 (GLP-1), which plays a role in glucose homeostasis .
Comparaison Avec Des Composés Similaires
Le Rebaudioside G est comparé à d'autres glycosides de stéviol tels que :
Rebaudioside A : Connu pour son intensité de douceur élevée, mais il a un arrière-goût plus prononcé que le this compound.
Rebaudioside D : Similaire en douceur au this compound, mais moins stable dans certaines conditions.
Stéviosside : Moins sucré que le this compound et a un arrière-goût plus amer.
Le this compound se distingue par son profil de douceur équilibré et son arrière-goût minimal, ce qui en fait un choix privilégié pour diverses applications.
Propriétés
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H60O18/c1-16-11-37-9-5-20-35(2,7-4-8-36(20,3)34(50)55-32-28(48)26(46)23(43)18(13-40)52-32)21(37)6-10-38(16,15-37)56-33-29(49)30(24(44)19(14-41)53-33)54-31-27(47)25(45)22(42)17(12-39)51-31/h17-33,39-49H,1,4-15H2,2-3H3/t17-,18-,19-,20+,21+,22-,23-,24-,25+,26+,27-,28-,29-,30+,31+,32+,33+,35-,36-,37-,38+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPSCKUJXYCMPR-GXTBKCSKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)O)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)(C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H60O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347273 | |
| Record name | Rebaudioside G | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
804.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127345-21-5 | |
| Record name | Rebaudioside G | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is Rebaudioside G and where is it found?
A1: this compound is a naturally occurring diterpene glycoside found in the leaves of the Stevia rebaudiana plant. [] This plant is commonly known as Stevia and is used commercially for its sweetening properties.
Q2: What other compounds are found alongside this compound in Stevia rebaudiana?
A2: The research abstract mentions that besides this compound, other diterpene glycosides like Rebaudiosides R, S, and D, as well as Dulcoside B, and 13-[(2-O-β-d-xylopyranosyl-β-d-glucopyranosyl)oxy]ent-kaur-16-en-19-oic acid β-d-glucopyranosyl ester, were also identified in the studied Stevia rebaudiana extract. [] Additionally, eugenol diglucoside was also found. []
Q3: Was the structure of this compound confirmed in this study?
A3: While the study mentions identifying this compound, it focuses on characterizing two novel compounds, Rebaudiosides R and S. [] The structure of Rebaudioside D was confirmed through X-ray diffraction, but there's no mention of similar confirmation for this compound. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-[(2-Hydroxyethane)sulfonyl]propanoic acid](/img/structure/B1342842.png)


![4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-ol](/img/structure/B1342847.png)



